2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
The compound “2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The compound contains a pyridazin-3(2H)-one ring, a phenyl group, a pyrrolidin-1-yl group, and a hydroxy group .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the pyridazin-3(2H)-one ring, the phenyl group, the pyrrolidin-1-yl group, and the hydroxy group .Scientific Research Applications
Corrosion Inhibition
One study investigated Schiff bases, including compounds with structural elements related to pyrrolidinyl and phenyl groups, as corrosion inhibitors for carbon steel in hydrochloric acid. This research highlights the potential of nitrogen-containing heterocyclic compounds in protecting metals against corrosion, suggesting that "2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" could have applications in corrosion inhibition due to its structural features (Hegazy et al., 2012).
Antimicrobial and Antiviral Activity
Compounds with pyridazinone and pyrrolidinyl moieties have been synthesized and evaluated for their biological activities. For instance, derivatives of 1H-Pyrazolo[3,4-b]pyridine exhibited antiviral activity, indicating the potential of similar compounds for pharmaceutical applications. This suggests that "this compound" might also possess biological activity worthy of exploration (Attaby et al., 2006).
Material Science and Coordination Chemistry
Research into the synthesis and characterization of novel Co(II) complexes with heterocyclic ligands, including pyrrolidines and phenyl groups, sheds light on the potential of "this compound" in forming coordination complexes. Such complexes have applications in catalysis, magnetic materials, and as molecular probes, indicating a broad field of potential research and application areas for the compound (Sreekanth et al., 2004).
Heterocyclic Synthesis
The compound's structural elements suggest its utility in the synthesis of heterocyclic compounds. Research involving the synthesis of pyrrolidines and pyridazinones from related precursors highlights the importance of such structures in medicinal chemistry, suggesting potential research applications in the development of new pharmaceutical agents (Hovakimyan et al., 2004).
Future Directions
Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMHUSCJNVSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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